2-Chloro-2-methyl-1-propanol

Description

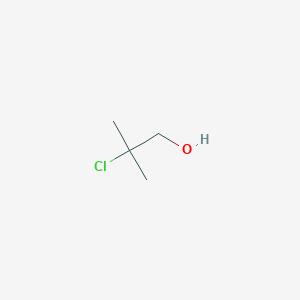

2-Chloro-2-methyl-1-propanol (CAS No. 558-38-3) is a chlorinated secondary alcohol with the molecular formula C₄H₉ClO and a molecular weight of 108.57 g/mol . Its IUPAC name reflects the chlorine and methyl substituents on the second carbon of the propanol chain. The compound is structurally characterized by a hydroxyl group on the first carbon and a chlorine atom adjacent to a methyl group on the second carbon, resulting in a branched configuration.

Synthesis: The compound is synthesized via the hydrochlorination of 2,2-dimethyloxirane (propylene oxide derivative) with HCl at low temperatures (5–10°C). However, this method often yields isomeric impurities such as 1-chloro-2-methyl-2-propanol (CAS 558-42-9), requiring careful distillation under reduced pressure for purification .

Properties

IUPAC Name |

2-chloro-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGQZLUXBPHXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309272 | |

| Record name | 2-Chloro-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-38-3 | |

| Record name | 2-Chloro-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Parameters

The reaction occurs in a tubular reactor filled with cation exchange resins (Zeo-karb). Key parameters include:

-

Reactor Dimensions : Tube length ranges from 0.1–100 meters, with a diameter of 0.1–0.5 meters. Stainless steel, carbon steel, or plastic materials are used to construct the reactor.

-

Temperature Control : The reactor is externally cooled to 0–45°C, with optimal performance observed at 0–5°C.

-

Flow Rates :

Reaction Mechanism and Workup

The hydration proceeds via acid-catalyzed Markovnikov addition. The cation exchange resin provides Brønsted acid sites, facilitating protonation of the alkene and subsequent nucleophilic attack by water. Post-reaction, the effluent is collected, layered to separate organic and aqueous phases, and dried with MgSO₄. Distillation yields the final product with 95% content and 97% purity.

Comparative Analysis of Traditional vs. Modern Methods

Traditional Sulfuric Acid Catalysis

Prior methods used 80% sulfuric acid, requiring a two-step process:

Advantages of Cation Exchange Resins

Table 1: Comparison of Catalytic Methods

| Parameter | Sulfuric Acid Method | Cation Exchange Resin Method |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Catalyst Cost | Low | Moderate (reusable) |

| Wastewater pH | <2 | Neutral |

| Product Purity | 85–90% | 95–97% |

| Byproduct Formation | High | Negligible |

Optimization Strategies for Industrial Scaling

Reactor Design Innovations

Parallel multitube reactors enhance throughput while maintaining temperature control. For example, ten 10-meter tubes operating at 10 kg/h of 2-methyl-3-chloropropene can produce ~100 kg/day of product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of 2-chloro-2-methyl-1-propanol can proceed via nucleophilic substitution. The steric hindrance around the chlorine atom favors an S<sub>N</sub>1 mechanism , involving a carbocation intermediate.

Key Observations:

-

Carbocation Stability : The tertiary carbocation (C(CH₃)₂⁺) formed after Cl⁻ departure is stabilized by hyperconjugation and inductive effects .

-

Nucleophilic Attack : Water or hydroxide ions attack the carbocation, forming 2-methyl-1,2-propanediol as the final product .

-

Kinetics : The rate-determining step is carbocation formation, with activation energy (~80 kJ/mol) higher than subsequent steps (40–60 kJ/mol) .

Reaction Pathway:

-

Ionization :

-

Nucleophilic Addition :

Dehydrochlorination (Elimination)

Under basic conditions, this compound undergoes elimination to form 2-methyl-1,2-propanediol via a two-step mechanism .

Experimental Data:

| Condition | Base | Product | Rate Constant (s⁻¹) |

|---|---|---|---|

| Aqueous NaOH (0.1 M) | Hydroxide | 2-methyl-1,2-propanediol |

Mechanism:

-

Base Abstraction : Removal of a β-hydrogen adjacent to the Cl atom.

-

Elimination : Concerted departure of Cl⁻ and formation of a carbonyl intermediate.

-

Hydration : Rapid hydration of the intermediate to yield the diol.

Surface-Catalyzed Reactions

On Ag(110) surfaces, this compound reacts with pre-adsorbed oxygen to form isobutylene oxide (epoxide) via C–Cl bond cleavage .

Key Findings:

-

Oxygen Coverage : Low O₂ coverage (≤0.15 ML) facilitates C–Cl scission at 200 K, producing epoxide at 235 K .

-

High O₂ Coverage : Delays C–Cl cleavage to 250 K and epoxide formation to 315 K .

-

Kinetic Model : Epoxide desorption is rate-limited by surface diffusion at high coverages .

Comparative Reaction Pathways

The compound’s reactivity varies significantly with reaction conditions:

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrolysis | Aqueous, acidic | 2-methyl-1,2-propanediol | S<sub>N</sub>1 |

| Elimination | NaOH, 25°C | 2-methyl-1,2-propanediol | E2 |

| Surface Catalysis | Ag(110), O₂, 200 K | Isobutylene oxide | C–Cl scission |

Thermodynamic and Kinetic Parameters

Structural Influences on Reactivity

Scientific Research Applications

Pharmaceutical Synthesis

2-Chloro-2-methyl-1-propanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibiotics : It is used in the production of oxazolidinone antibiotics, which are critical in treating bacterial infections.

- Antiviral Agents : Research indicates potential uses in synthesizing compounds targeting viral infections.

Agrochemical Development

This compound is also significant in agrochemical formulations:

- Pesticides : It acts as an intermediate in creating herbicides and insecticides, enhancing agricultural productivity.

- Fungicides : Its derivatives are explored for developing fungicidal properties to protect crops.

Biochemical Research

In biochemical assays, this compound is utilized for:

- Reagent Applications : It serves as a reagent in various biochemical reactions to study enzyme kinetics and metabolic pathways.

- Synthesis of Biologically Active Compounds : The compound is involved in synthesizing other biologically active molecules that can be used for therapeutic purposes.

Case Study 1: Antibiotic Synthesis

A study demonstrated the use of this compound in synthesizing linezolid, an oxazolidinone antibiotic. The compound was transformed into a key intermediate that underwent further reactions to yield the final antibiotic product. This showcases its importance in pharmaceutical chemistry.

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial efficacy of derivatives synthesized from this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting potential for developing new antimicrobial agents.

Industrial Applications

In addition to research applications, this compound has several industrial uses:

- Production of Polymers and Resins : It is used as a building block for synthesizing various polymers and resins, contributing to materials science.

- Chemical Manufacturing : The compound finds applications in producing solvents and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-1-propanol involves nucleophilic substitution reactions. The compound acts as an electrophile, with the chlorine atom being replaced by nucleophiles such as hydroxide ions, amines, or thiols . The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile .

Comparison with Similar Compounds

Physical Properties :

- Boiling Point : 128–129°C (under reduced pressure) .

- Solubility : Miscible with polar solvents like ether and water (depending on isomer purity) .

Comparison with Similar Compounds

Structural Isomer: 1-Chloro-2-methyl-2-propanol

Key Differences:

- Structure : The chlorine atom is on the first carbon, while the hydroxyl group is on the second carbon, adjacent to the methyl group .

- Physical Properties: Boiling Point: 132–133°C (slightly higher than 2-chloro-2-methyl-1-propanol) . Separation Challenges: Both isomers have nearly identical boiling points, complicating purification .

Reactivity:

- Dehydrochlorination: Under alkaline conditions, both isomers eliminate HCl but form 2-methyl-1,2-propanediol instead of oxiranes (unlike simpler chlorohydrins like 2-chloroethanol) .

- Reaction Rates: The elimination rate for this compound is influenced by ionic strength, with rate constants decreasing from 76 × 10⁻³ dm³mol⁻¹s⁻¹ to 65 × 10⁻³ dm³mol⁻¹s⁻¹ as ionic strength increases .

Other Chlorinated Propanols

2-Chloroethanol (CAS 107-07-3):

- Structure : Primary alcohol with chlorine on the second carbon.

- Reactivity : Undergoes dehydrochlorination to form ethylene oxide (oxirane) with a rate constant of 10.0 × 10⁻³ dm³mol⁻¹s⁻¹ at 0.050 mol dm⁻³ NaOH .

- Safety : Higher acute toxicity compared to branched analogs due to its simpler structure .

1-Chloro-2-propanol (CAS 127-00-4):

- Structure : Chlorine on the first carbon, hydroxyl on the second.

- Reactivity : Forms propylene oxide upon elimination. Rate constants decrease with increasing base concentration (e.g., from 10.0 × 10⁻³ to 8.7 × 10⁻³ dm³mol⁻¹s⁻¹ at 0.250 mol dm⁻³ NaOH) .

Functionally Related Compounds

3-Chloro-2-methyl-1-propene (CAS 563-47-3):

- Structure : Allylic chloride with a methyl group on the second carbon.

- Reactivity : Participates in electrophilic addition reactions (e.g., polymerization) rather than elimination, due to the absence of a hydroxyl group .

- Applications : Intermediate in agrochemical and polymer synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Dehydrochlorination Rate Constants

| Compound | NaOH Concentration (mol dm⁻³) | Ionic Strength (mol dm⁻³) | Rate Constant (10³k₂, dm³mol⁻¹s⁻¹) |

|---|---|---|---|

| 2-Chloroethanol | 0.050 | 0.010 | 10.0 |

| This compound | 0.010 | 0.010 | 76.0 |

| 1-Chloro-2-propanol | 0.250 | 0.500 | 8.7 |

Biological Activity

2-Chloro-2-methyl-1-propanol (C4H9ClO) is an organochlorine compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Formula: C4H9ClO

- Molecular Weight: 110.57 g/mol

- CAS Number: 75-99-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action primarily involves the inhibition of microbial cell wall synthesis, which is crucial for maintaining the integrity of bacterial cells.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Toxicological Profile

The toxicological profile of this compound reveals potential adverse effects upon exposure. Studies have shown that it may induce genotoxicity in various biological models, leading to mutations and chromosomal aberrations.

Case Study: Genotoxicity Assessment

In a study assessing the genotoxic effects of this compound on cultured mammalian cells, significant increases in sister chromatid exchanges were observed, indicating potential mutagenic effects. This study highlights the importance of evaluating the safety profile of this compound in pharmaceutical applications .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The compound acts as an inhibitor of enzymes involved in cell wall synthesis, which disrupts the structural integrity of bacteria and fungi. Additionally, it may induce oxidative stress within cells, leading to cell death .

Safety and Regulatory Considerations

Due to its potential toxicity and biological activity, regulatory bodies have emphasized the need for thorough risk assessments before utilizing this compound in industrial or pharmaceutical applications. The compound has been classified under several safety guidelines due to its carcinogenic potential in animal studies .

Table 2: Summary of Toxicological Findings

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 2-chloro-2-methyl-1-propanol?

- Methodology : The compound can be synthesized via the chlorination of 2-methyl-2-propanol using hydrochloric acid under controlled conditions. A two-phase reaction system (aqueous HCl and organic solvent) is recommended to improve yield. Post-synthesis purification involves washing with sodium bicarbonate to remove excess acid, followed by drying over anhydrous sodium sulfate and fractional distillation .

- Key Parameters : Maintain reaction temperatures below 40°C to minimize side reactions. Monitor pH to avoid over-acidification, which can lead to decomposition.

Q. How should this compound be handled and stored to ensure safety in laboratory settings?

- Safety Protocols : Classified as a flammable liquid (GHS02) with a hazard statement H225. Store in airtight containers away from ignition sources. Use fume hoods during handling to avoid inhalation of vapors .

- First Aid : In case of skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Techniques :

- GC-MS : Quantify purity and detect volatile impurities.

- NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., δ 1.4 ppm for methyl groups adjacent to chlorine).

- Boiling Point Analysis : Compare observed boiling points (literature value: ~85–90°C) to assess purity .

Advanced Research Questions

Q. What is the mechanistic pathway for the alkaline dehydrochlorination of this compound?

- Mechanism : The reaction proceeds via a two-step ion-catalyzed process. First, a fast equilibrium forms the alkoxide intermediate (ClCH₂C(CH₃)₂O⁻) in the presence of hydroxide ions. The rate-determining step involves β-elimination of HCl to form 2-methyl-1-propene .

- Kinetic Insights : Pseudo-first-order kinetics are observed under excess base conditions. Rate constants () depend on solvent polarity and temperature .

Q. How can researchers resolve contradictions in reported catalytic effects of water in dehydrohalogenation reactions?

- Data Reconciliation : Conflicting studies on water’s role (e.g., solvent vs. catalyst) require controlled experiments with deuterated solvents to track proton transfer pathways. Computational modeling (DFT) can validate transition states and identify water’s electronic stabilization effects .

- Experimental Design : Compare reaction rates in anhydrous vs. hydrated systems while maintaining ionic strength constant (e.g., using KCl) .

Q. What environmental persistence and toxicity data exist for this compound?

- PBT Assessment : Current data indicate low bioaccumulation potential (log ) and rapid hydrolysis in aqueous environments (half-life < 24 hours at pH 7). No evidence of endocrine disruption, but ecotoxicity studies on aquatic organisms (e.g., Daphnia magna) are limited .

- Research Gaps : Long-term soil mobility and metabolite toxicity (e.g., chlorinated byproducts) require further investigation .

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

- Modeling Tools :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- QSPR (Quantitative Structure-Property Relationship) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with reaction rates.

- Validation : Cross-reference predicted activation energies () with experimental Arrhenius plots .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.